molecular formula C21H25N3O3S B2715116 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide CAS No. 1049471-18-2

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide

Cat. No.: B2715116
CAS No.: 1049471-18-2
M. Wt: 399.51
InChI Key: PBZGSRNNMPUQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that integrates a naphthalene sulfonamide moiety, known for its role in enzyme inhibition , with a methylpyrrole group and a morpholinoethyl side chain. The naphthalene sulfonamide scaffold is a well-established pharmacophore in scientific literature, often associated with the modulation of various enzyme families, including phosphodiesterases (PDEs) and carbonic anhydrases . The presence of the morpholine ring is frequently utilized to enhance aqueous solubility and influence the pharmacokinetic properties of drug-like molecules. Similarly, pyrrole derivatives are recognized for their broad bioactivity and are commonly investigated in antimicrobial and anticancer agent development . This unique combination of structural features makes this reagent a valuable chemical probe for researchers studying signal transduction pathways, protein-protein interactions, and for screening against novel biological targets in vitro. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-23-11-5-9-19(23)20(24-12-14-27-15-13-24)16-22-28(25,26)21-10-4-7-17-6-2-3-8-18(17)21/h2-11,20,22H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZGSRNNMPUQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Sulfonamide Formation: The final step involves the reaction of the naphthalene sulfonyl chloride with the amine group of the previously synthesized intermediate to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrole and morpholine groups may enhance binding affinity through hydrophobic interactions or additional hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related naphthalene derivatives, focusing on functional groups, substituents, and hypothetical applications based on structural motifs:

Compound Name Molecular Features Key Functional Groups Hypothetical Applications
N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide Naphthalene-1-sulfonamide with morpholine and methylpyrrole side chains Sulfonamide, morpholine, pyrrole Enzyme inhibition, receptor modulation
a: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from USP 35–NF 30) Propanol backbone with thiophene and methylamino groups Alcohol, thiophene, methylamino Pharmaceutical intermediate, impurity control
e: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthyloxy and thiophene substituents on a propanamine scaffold Ether, thiophene, methylamino Potential CNS activity, metabolite identification
c: Naphthalene-1-ol Unsubstituted naphthol Phenol Antioxidant, precursor in synthesis

Key Observations:

  • Sulfonamide vs. Alcohol/Ether Groups : The target compound’s sulfonamide group distinguishes it from alcohols (e.g., compound a ) and ethers (e.g., compound e ). Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity compared to hydroxyl or ether moieties .
  • Heterocyclic Substituents : The methylpyrrole and morpholine groups in the target compound contrast with thiophene (compounds a , e ) and simple naphthol (compound c ). Morpholine’s polarity may improve aqueous solubility, while pyrrole’s aromaticity could facilitate π-π interactions in biological systems.
  • Pharmacological Implications : Unlike naphthalene-1-ol (compound c ), which is primarily a synthetic intermediate, the target compound’s complex substituents suggest specialized roles, such as kinase inhibition (common for morpholine-containing drugs) or protease modulation (associated with sulfonamides) .

Analytical and Structural Characterization

While direct data for the target compound is scarce, crystallographic tools like SHELX (for structure refinement) and ORTEP (for molecular visualization) are widely used to resolve similar sulfonamide derivatives . For example:

  • SHELX : Employed to refine crystal structures of naphthalene-based impurities, ensuring accurate bond-length and angle measurements .
  • ORTEP-3 : Generates high-quality graphical representations of molecular conformations, critical for comparing steric effects of substituents (e.g., morpholine vs. thiophene) .

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3O3SC_{21}H_{25}N_{3}O_{3}S, with a molecular weight of 399.51 g/mol. Its structure includes a naphthalene sulfonamide moiety, a pyrrole ring, and a morpholine group, which contribute to its biological activity by facilitating interactions with various biological targets.

Key Chemical Properties:

PropertyValue
Molecular FormulaC21H25N3O3SC_{21}H_{25}N_{3}O_{3}S
Molecular Weight399.51 g/mol
SolubilityModerate in polar solvents
Melting PointNot specified

Synthesis

The synthesis of this compound involves multi-step organic reactions. The process can be optimized using various reaction conditions such as temperature and solvent choice to enhance yield and purity. Green chemistry principles are increasingly applied to minimize waste during synthesis.

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors within biological pathways. This binding modulates enzyme activity, leading to potential therapeutic effects. For instance, sulfonamides are known for their antimicrobial properties due to their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Biological Activity

Recent studies have highlighted the cytotoxic potential of similar naphthalene sulfonamide derivatives against various cancer cell lines. For example, a derivative demonstrated an IC₅₀ value of 8.22 µM against the human astrocytoma cell line 1321 N1, indicating significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Cytotoxicity Testing

Compound NameCell LineIC₅₀ (µM)Viability (%)
N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide (10f)1321 N18.2248.0
Doxorubicin1321 N11.147.5

Pharmacokinetics and Safety Profile

In pharmacokinetic studies, the ability of this compound to cross the blood-brain barrier was confirmed (Pe = 5.0±1.5×106cm s5.0\pm 1.5\times 10^{-6}\text{cm s}) . Safety assessments indicated low potential for drug-drug interactions (DDI) and hepatotoxicity, enhancing its profile as a candidate for further pharmacological development.

Therapeutic Applications

Given its structural characteristics and biological activity, this compound holds promise in several therapeutic areas:

  • Anticancer Therapy: Its cytotoxic effects against specific cancer cell lines suggest potential applications in oncology.
  • Antimicrobial Agents: Similar compounds in the sulfonamide class are widely used as antibiotics.
  • Metabolic Disorders: Inhibitors targeting fatty acid binding proteins are being explored for metabolic diseases like diabetes .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)naphthalene-1-sulfonamide?

The synthesis involves coupling naphthalene-1-sulfonamide derivatives with morpholinoethyl-pyrrole intermediates. Key steps include:

  • Sulfonamide Formation : Reacting naphthalene-1-sulfonyl chloride with a secondary amine (e.g., 2-(1-methylpyrrol-2-yl)-2-morpholinoethylamine) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
  • Critical Conditions : Temperature control (0–25°C for exothermic steps), anhydrous solvents, and inert atmospheres to prevent decomposition of sensitive intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration and connectivity (e.g., pyrrole protons at δ 6.5–7.0 ppm, morpholine protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈N₃O₃S) .
  • Infrared Spectroscopy (IR) : Peaks for sulfonamide (S=O at ~1350–1150 cm⁻¹) and morpholine (C-O-C at ~1120 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition : Test against targets like carbonic anhydrase or dihydropteroate synthase, using fluorometric or UV-Vis assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the morpholine-pyrrole motif .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformational dynamics?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs for structure solution and refinement. Key parameters:
    • Data collection at 100 K to reduce thermal motion .
    • Twinning analysis (SHELXL) for crystals with pseudo-symmetry .
    • ORTEP-3 visualization to validate morpholine ring puckering and sulfonamide torsion angles .
  • Data Contradictions : Discrepancies in bond lengths/angles may arise from disorder; apply restraints (e.g., DFIX in SHELXL) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved bioactivity?

  • Substituent Variation :
    • Replace morpholine with piperidine or azepane to modulate lipophilicity (logP) .
    • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the naphthalene ring to enhance enzyme binding .
  • Biological Testing : Parallel synthesis of derivatives followed by dose-response assays (e.g., IC₅₀ comparisons) .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., FABP4) .

Q. How can researchers address contradictions in biological activity data across different assay models?

  • Assay Optimization :
    • Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Data Analysis :
    • Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent DMSO% in cell assays) .
    • Validate in vivo using rodent seizure models (e.g., maximal electroshock test) if in vitro results conflict .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMRδ 7.8–8.2 (naphthalene), δ 6.5–7.0 (pyrrole), δ 3.5–4.0 (morpholine)
HRMS[M+H]⁺ = 426.18 (C₂₃H₂₈N₃O₃S)
IRS=O (1350 cm⁻¹), C-O-C (1120 cm⁻¹)

Q. Table 2. Comparative Biological Activity of Analogues

DerivativeModificationIC₅₀ (Enzyme X)IC₅₀ (Cell Line Y)
ParentNone1.2 µM15 µM
Analog A-F substitution0.8 µM10 µM
Analog BMorpholine → Piperidine2.5 µM25 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.